Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
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Overview
Description
Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone typically involves multiple steps, starting with the formation of the indole core This can be achieved through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties can be harnessed for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various signaling pathways, leading to the desired biological outcomes. The compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Indole-3-carboxaldehyde
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole
4-(Indolin-1-yl)-6-methylthiazole
Uniqueness: Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific biological activities and chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-19(20(25)23-12-11-16-9-5-6-10-18(16)23)26-21-22-17(13-24(14)21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCAJOUNLCUCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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